N'-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide
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Overview
Description
N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes an indole moiety and a quinoline moiety, both of which are significant in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide typically involves a multi-step process. The initial step often includes the preparation of the indole and quinoline precursors. These precursors are then subjected to a condensation reaction under controlled conditions to form the desired hydrazide compound. The reaction conditions usually involve the use of organic solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to maintain the optimal conditions for the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce indole derivatives.
Scientific Research Applications
N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide
- N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide
Uniqueness
The uniqueness of N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide lies in its dual indole and quinoline moieties, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specificity towards certain biological targets.
Properties
Molecular Formula |
C24H26N4O2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(1-ethyl-2-hydroxyindol-3-yl)imino-2,2,4,6-tetramethyl-1H-quinoline-8-carboxamide |
InChI |
InChI=1S/C24H26N4O2/c1-6-28-19-10-8-7-9-16(19)21(23(28)30)26-27-22(29)18-12-14(2)11-17-15(3)13-24(4,5)25-20(17)18/h7-13,25,30H,6H2,1-5H3 |
InChI Key |
PXICQROOAOCWGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC4=C3NC(C=C4C)(C)C)C |
Origin of Product |
United States |
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